Cas no 1373273-51-8 (3,6-Diazabicyclo[3.2.2]nonane, 3-(phenylmethyl)-)
![3,6-Diazabicyclo[3.2.2]nonane, 3-(phenylmethyl)- structure](https://ja.kuujia.com/scimg/cas/1373273-51-8x500.png)
3,6-Diazabicyclo[3.2.2]nonane, 3-(phenylmethyl)- 化学的及び物理的性質
名前と識別子
-
- 3,?6-?Diazabicyclo[3.2.2]?nonane, 3-?(phenylmethyl)?-
- 3,6-Diazabicyclo[3.2.2]nonane, 3-(phenylmethyl)-
- 3-benzyl-3,6-diazabicyclo[3.2.2]nonane
- EN300-7193263
- AT25025
- 1373273-51-8
- YEC27351
- SCHEMBL2954921
- 3,6-Diazabicyclo[3.2.2]nonane, 3-(phenylmethyl)-
-
- MDL: MFCD28530988
- インチ: InChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14(11-16)15-8-13/h1-5,13-15H,6-11H2
- InChIKey: JVKNKFDGLBRQPB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 216.162648646Da
- どういたいしつりょう: 216.162648646Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 15.3Ų
3,6-Diazabicyclo[3.2.2]nonane, 3-(phenylmethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM501244-1g |
3-Benzyl-3,6-diazabicyclo[3.2.2]nonane |
1373273-51-8 | 97% | 1g |
$2006 | 2022-06-13 | |
Alichem | A019141003-250mg |
3-Benzyl-3,6-diazabicyclo[3.2.2]nonane |
1373273-51-8 | 97% | 250mg |
784.08 USD | 2021-06-16 | |
Enamine | EN300-7193263-5.0g |
3-benzyl-3,6-diazabicyclo[3.2.2]nonane |
1373273-51-8 | 95.0% | 5.0g |
$3087.0 | 2025-03-12 | |
Alichem | A019141003-100mg |
3-Benzyl-3,6-diazabicyclo[3.2.2]nonane |
1373273-51-8 | 97% | 100mg |
485.10 USD | 2021-06-16 | |
A2B Chem LLC | AE66800-1g |
3-Benzyl-3,6-diazabicyclo[3.2.2]nonane |
1373273-51-8 | 95% | 1g |
$827.00 | 2024-04-20 | |
eNovation Chemicals LLC | D520814-1g |
3,6-Diazabicyclo[3.2.2]nonane, 3-(phenylmethyl)- |
1373273-51-8 | 97% | 1g |
$780 | 2025-02-22 | |
A2B Chem LLC | AE66800-10g |
3-Benzyl-3,6-diazabicyclo[3.2.2]nonane |
1373273-51-8 | 95% | 10g |
$6367.00 | 2024-04-20 | |
Aaron | AR00A118-250mg |
3,6-Diazabicyclo[3.2.2]nonane, 3-(phenylmethyl)- |
1373273-51-8 | 95% | 250mg |
$537.00 | 2025-02-14 | |
A2B Chem LLC | AE66800-250mg |
3-Benzyl-3,6-diazabicyclo[3.2.2]nonane |
1373273-51-8 | 95% | 250mg |
$427.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1002826-1g |
3-benzyl-3,6-diazabicyclo[3.2.2]nonane |
1373273-51-8 | 95% | 1g |
$775 | 2025-02-19 |
3,6-Diazabicyclo[3.2.2]nonane, 3-(phenylmethyl)- 関連文献
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
3,6-Diazabicyclo[3.2.2]nonane, 3-(phenylmethyl)-に関する追加情報
Introduction to 3,6-Diazabicyclo[3.2.2]nonane, 3-(phenylmethyl)- (CAS No. 1373273-51-8)
3,6-Diazabicyclo[3.2.2]nonane, 3-(phenylmethyl)-, is a highly intriguing compound in the realm of organic chemistry and pharmaceutical research. With the CAS number 1373273-51-8, this molecule has garnered significant attention due to its unique structural properties and potential applications in drug development. The bicyclic framework of this compound, consisting of three rings connected in a specific manner, imparts distinct chemical and biological characteristics that make it a subject of intense study.
The diazabicyclo[3.2.2]nonane core structure is particularly noteworthy for its rigid conformation and the presence of two nitrogen atoms within the bicyclic system. This arrangement not only influences the compound's reactivity but also opens up possibilities for diverse interactions with biological targets. The phenylmethyl substituent at the 3-position further modulates the electronic and steric properties of the molecule, making it a versatile scaffold for medicinal chemists.
In recent years, there has been a growing interest in bicyclic compounds as pharmacophores due to their ability to mimic natural product scaffolds and exhibit high binding affinity. The diazabicyclo[3.2.2]nonane motif, in particular, has been explored in various drug discovery programs for its potential to interact with enzymes and receptors involved in critical biological pathways. Studies have shown that such structures can exhibit remarkable stability and bioavailability, which are crucial factors in drug design.
One of the most compelling aspects of 3,6-Diazabicyclo[3.2.2]nonane, 3-(phenylmethyl)-, is its role as a key intermediate in synthesizing more complex molecules. Researchers have leveraged this compound to develop novel inhibitors targeting diseases such as cancer, inflammation, and neurological disorders. The rigidity provided by the bicyclic system allows for precise tuning of molecular interactions, enabling the creation of highly selective drugs with minimal side effects.
The phenylmethyl group, also known as benzylmethyl, contributes to the compound's solubility and metabolic stability, making it an attractive candidate for further development. This substituent can also serve as a handle for additional functionalization, allowing chemists to explore a wide range of derivatives with tailored properties. The combination of these features makes 3,6-Diazabicyclo[3.2.2]nonane, 3-(phenylmethyl)-, a promising building block in synthetic chemistry.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's behavior. Molecular modeling studies have revealed insights into how the diazabicyclo[3.2.2]nonane core interacts with biological targets, providing valuable guidance for rational drug design. These simulations have identified key pharmacophoric elements that can be optimized to improve potency and selectivity.
In addition to its pharmaceutical applications, 3,6-Diazabicyclo[3.2.2]nonane, 3-(phenylmethyl)-, has shown potential in material science research due to its unique structural features. The rigid bicyclic framework can be exploited to design novel polymers and materials with enhanced mechanical properties and thermal stability. Such materials could find applications in industries ranging from aerospace to electronics.
The synthesis of this compound presents an intriguing challenge due to its complex structure. However, recent methodologies have made significant strides in simplifying the synthetic route while maintaining high yields and purity standards. These advancements have democratized access to diazabicyclo[3.2.2]nonane derivatives, enabling more researchers to explore their potential applications.
Looking ahead, the future prospects for 3,6-Diazabicyclo[3.2.2]nonane, 3-(phenylmethyl)-, are bright and multifaceted. Ongoing research aims to uncover new therapeutic uses and expand its applications into other fields such as agrochemicals and specialty chemicals. As our understanding of this compound grows, so too will its impact on science and industry.
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